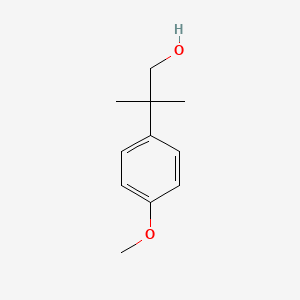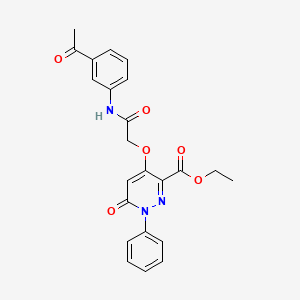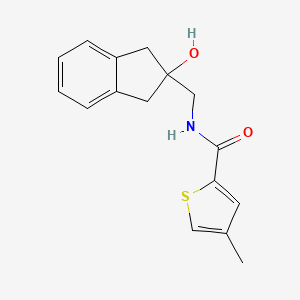
3-(3,4-Dimethylphenyl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-Dimethylphenyl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been found to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Compounds containing the 3-(3,4-Dimethylphenyl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine structure have been explored for their potential in various biological applications. The synthesis of sulfonamide derivatives of heterocyclic compounds, including pyrazol-1-yl-pyridazine structures, has attracted scientific interest due to their potential for specific biological activities. These structures are often synthesized via multistage schemes involving a series of chemical reactions to produce the desired sulfonamide derivatives. The presence of heterocyclic systems in the structure of these compounds enhances their ability to interact with biological targets, such as enzymes, making them of great interest in medicinal chemistry (Komshina et al., 2020).
Antimicrobial and Antifungal Activities
Sulfonamide and amide derivatives incorporating imidazo[1,2-b]pyridazine moiety have been synthesized and characterized. These compounds have been screened for their antimicrobial activity against a range of bacteria and fungi, demonstrating significant potential as antimicrobial agents. The presence of the piperazine ring and the imidazo[1,2-b]pyridazine moiety in the structure contributes to their biological activity, highlighting their relevance in the development of new antimicrobial and antifungal agents (Bhatt, Kant, & Singh, 2016).
Anticancer Potential
Derivatives of the compound have been investigated for their anticancer properties. Specifically, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These studies have identified compounds with potent anticancer activity, underscoring the potential of these derivatives in cancer treatment and the need for further research to explore their full therapeutic potential (Mallesha et al., 2012).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-17-4-5-19(16-18(17)2)22-10-11-23(25-24-22)26-12-14-27(15-13-26)31(28,29)21-8-6-20(30-3)7-9-21/h4-11,16H,12-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJLUBGOYOZHEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2357930.png)
![N-(4-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2357932.png)
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2357935.png)


![1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2357940.png)

![2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol](/img/structure/B2357943.png)

![N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2357948.png)

![2-Chloro-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]propanamide](/img/structure/B2357950.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2357952.png)